molecular formula C23H24N4O2 B6522577 N-[2-(cyclohex-1-en-1-yl)ethyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide CAS No. 440330-53-0

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide

Cat. No. B6522577
CAS RN: 440330-53-0
M. Wt: 388.5 g/mol
InChI Key: SZUMVZXNYDFBLS-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzamide moiety is a common feature in many pharmaceuticals due to its bioactivity . The compound also contains a cyclohexene ring, which is a six-membered ring with one double bond .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic (benzene) and aliphatic (cyclohexene) cyclic structures, an amide functional group, and a 1,2,3-benzotriazin-3-yl group .


Chemical Reactions Analysis

Benzamides can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents . Cyclohexene can participate in reactions typical of alkenes, such as addition, oxidation, and radical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Benzamides tend to be solid at room temperature, while cyclohexene is a liquid . The compound’s solubility would depend on the polarity of the solvent.

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many benzamide derivatives exhibit bioactivity by interacting with enzymes or receptors in the body .

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c28-22(24-15-14-17-6-2-1-3-7-17)19-12-10-18(11-13-19)16-27-23(29)20-8-4-5-9-21(20)25-26-27/h4-6,8-13H,1-3,7,14-16H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUMVZXNYDFBLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide

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